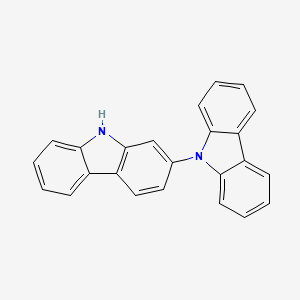

![molecular formula C9H11ClN2O2S B2896736 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide CAS No. 551903-76-5](/img/structure/B2896736.png)

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide (CADMTC) is a novel small molecule compound with potential therapeutic applications in the field of medicine. CADMTC is a member of the thiophene family, a group of compounds that are known for their structural diversity and potential for a wide range of biological activities. CADMTC has been studied for its potential use in the treatment of cancer, inflammation, and other diseases due to its unique chemical structure and biological activity.

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis and Biological Activities

Synthesis of Polyamides and Biomineralization Studies : A study by Ueyama et al. (1998) discusses the synthesis of carboxylate-containing polyamides and their calcium complexes, highlighting the importance of NH...O hydrogen bonds in preventing Ca-O dissociation by hydrolysis. These findings may have implications for biomineralization processes involving calcium carbonate, suggesting a potential application of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide in related synthetic pathways or studies 【Ueyama et al., 1998】(https://consensus.app/papers/calcium-complexes-carboxylatecontaining-polyamide-ueyama/0395bec7a7045090800cb90bdbf92066/?utm_source=chatgpt).

Innovative Synthesis of Thiophene Derivatives : Ahmed et al. (2018) describe an innovative method for synthesizing 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, which involves refluxing the aminoamide derivative with chloroacetyl chloride. This process leads to the creation of novel compounds with potential biological activities, indicating the versatility of this compound in synthesizing biologically active molecules 【Ahmed et al., 2018】(https://consensus.app/papers/synthesis-reactions-spectral-characterization-novel-ahmed/35f4f5da9bc552d791c0600c2774368f/?utm_source=chatgpt).

Anticancer Activity of Thiophene Derivatives : Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. These derivatives, through subsequent reactions, were evaluated for their in vitro cytotoxicity, demonstrating significant inhibitory activity against several cancer cell lines. This suggests the potential application of this compound in the development of anticancer agents 【Atta & Abdel‐Latif, 2021】(https://consensus.app/papers/synthesis-anticancer-activity-thiophene-atta/eb7728d2212b56a58b46f578b16e4c25/?utm_source=chatgpt).

Safety and Hazards

- Safety Data Sheet (SDS) : Available here.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-4-5(2)15-9(7(4)8(11)14)12-6(13)3-10/h3H2,1-2H3,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBUPLMJCBBJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)